6-Bromo-5-methylchroman-4-one
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Overview
Description
6-Bromo-5-methylchroman-4-one is a chemical compound with the molecular formula C10H9BrO2. It belongs to the class of chromanone derivatives, which are oxygen-containing heterocycles. This compound is characterized by a bromine atom at the sixth position and a methyl group at the fifth position on the chroman-4-one skeleton. Chromanone derivatives are significant due to their diverse biological and pharmacological activities.
Mechanism of Action
Target of Action
Chromanone analogs, which include 6-bromo-5-methylchroman-4-one, have been shown to exhibit a wide range of pharmacological activities .
Mode of Action
Chromanone analogs have been reported to interact with various targets, leading to diverse biological activities .
Biochemical Pathways
Chromanone analogs have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
It has been reported to have high gastrointestinal absorption and is bbb permeant . . These properties may impact its bioavailability.
Result of Action
Chromanone analogs have been associated with various biological activities, such as anticancer, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, and anti-inflammatory activities .
Action Environment
Biochemical Analysis
Biochemical Properties
6-Bromo-5-methylchroman-4-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions involves its binding to enzyme active sites, where it can act as an inhibitor or activator. For instance, this compound has been shown to inhibit the activity of certain cytochrome P450 enzymes, which are involved in the metabolism of various endogenous and exogenous compounds . Additionally, it interacts with proteins involved in cell signaling pathways, such as kinases, thereby modulating their activity and influencing downstream signaling events .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the cell type and context. In cancer cells, this compound has been observed to induce apoptosis by activating pro-apoptotic signaling pathways and inhibiting anti-apoptotic proteins . This compound also affects cell proliferation by modulating the expression of genes involved in the cell cycle . In addition, this compound influences cellular metabolism by altering the activity of metabolic enzymes and affecting the levels of key metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves its binding to specific biomolecules, such as enzymes and receptors. For example, this compound binds to the active site of cytochrome P450 enzymes, leading to their inhibition and subsequent changes in metabolic pathways . Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA . These interactions result in changes in the expression of genes involved in various cellular processes, including cell proliferation, apoptosis, and metabolism .
Temporal Effects in Laboratory Settings
The effects of this compound in laboratory settings can change over time due to factors such as stability, degradation, and long-term cellular responses. In vitro studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity can decrease over time due to gradual degradation . Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity . In vivo studies have also demonstrated that the compound’s effects can vary depending on the duration of exposure and the specific biological context .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent and can vary significantly with different dosages. At low doses, this compound has been shown to exert beneficial effects, such as anti-inflammatory and antioxidant activities . At higher doses, the compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage level is required to achieve a therapeutic effect, while exceeding this threshold can lead to adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with metabolic enzymes. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further participate in biochemical reactions . These metabolic pathways can influence the overall metabolic flux and the levels of key metabolites in cells . Additionally, this compound can affect the activity of cofactors involved in metabolic processes, thereby modulating the efficiency of these pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters such as ATP-binding cassette (ABC) transporters . Once inside the cell, this compound can bind to intracellular proteins, which can influence its localization and accumulation in specific cellular compartments . These interactions can affect the compound’s bioavailability and its overall biological activity .
Subcellular Localization
The subcellular localization of this compound is an important factor that influences its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through the presence of targeting signals or post-translational modifications . For example, this compound has been shown to accumulate in the mitochondria, where it can modulate mitochondrial function and influence cellular energy metabolism . Additionally, its localization in the nucleus can affect gene expression by interacting with transcription factors and chromatin .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5-methylchroman-4-one typically involves the bromination of 5-methylchroman-4-one. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction conditions usually include room temperature or slightly elevated temperatures to facilitate the bromination process.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of this compound can lead to the formation of dihydro derivatives.
Substitution: The bromine atom in this compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium methoxide (NaOMe) in polar solvents.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted chromanone derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Research has shown its potential as an anticancer agent, with studies indicating its ability to inhibit tumor growth and induce apoptosis in cancer cells.
Industry: It is used in the development of pharmaceuticals, agrochemicals, and other fine chemicals.
Comparison with Similar Compounds
6-Bromo-5-methylchroman-4-one can be compared with other chromanone derivatives such as:
5-Methylchroman-4-one: Lacks the bromine atom, resulting in different biological activities.
6-Bromo-4-chromanone: Similar structure but without the methyl group, leading to variations in reactivity and applications.
6-Bromo-5-chlorochroman-4-one: Contains both bromine and chlorine atoms, which may enhance its biological activity compared to this compound.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
6-bromo-5-methyl-2,3-dihydrochromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c1-6-7(11)2-3-9-10(6)8(12)4-5-13-9/h2-3H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UASHKMPDERMSOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1C(=O)CCO2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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